Cas no 2137992-11-9 (5-[(3,3,5,5-Tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde)
5-[(3,3,5,5-Tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- EN300-703582
- 2137992-11-9
- 5-[(3,3,5,5-tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde
- 5-[(3,3,5,5-Tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde
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- Inchi: 1S/C17H23NO/c1-16(2)8-14(9-17(3,4)12-16)7-13-5-6-15(11-19)18-10-13/h5-7,10-11H,8-9,12H2,1-4H3
- InChI Key: YOKCUHYHHJSWAA-UHFFFAOYSA-N
- SMILES: O=CC1=CC=C(C=N1)/C=C1/CC(C)(C)CC(C)(C)C/1
Computed Properties
- Exact Mass: 257.177964357g/mol
- Monoisotopic Mass: 257.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 30Ų
5-[(3,3,5,5-Tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-703582-0.05g |
5-[(3,3,5,5-tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde |
2137992-11-9 | 95.0% | 0.05g |
$1381.0 | 2025-03-12 | |
| Enamine | EN300-703582-0.1g |
5-[(3,3,5,5-tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde |
2137992-11-9 | 95.0% | 0.1g |
$1447.0 | 2025-03-12 | |
| Enamine | EN300-703582-0.25g |
5-[(3,3,5,5-tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde |
2137992-11-9 | 95.0% | 0.25g |
$1513.0 | 2025-03-12 | |
| Enamine | EN300-703582-0.5g |
5-[(3,3,5,5-tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde |
2137992-11-9 | 95.0% | 0.5g |
$1577.0 | 2025-03-12 | |
| Enamine | EN300-703582-1.0g |
5-[(3,3,5,5-tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde |
2137992-11-9 | 95.0% | 1.0g |
$1643.0 | 2025-03-12 | |
| Enamine | EN300-703582-2.5g |
5-[(3,3,5,5-tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde |
2137992-11-9 | 95.0% | 2.5g |
$3220.0 | 2025-03-12 | |
| Enamine | EN300-703582-5.0g |
5-[(3,3,5,5-tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde |
2137992-11-9 | 95.0% | 5.0g |
$4764.0 | 2025-03-12 | |
| Enamine | EN300-703582-10.0g |
5-[(3,3,5,5-tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde |
2137992-11-9 | 95.0% | 10.0g |
$7065.0 | 2025-03-12 |
5-[(3,3,5,5-Tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 5-[(3,3,5,5-Tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde
Introduction to 5-[(3,3,5,5-Tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde (CAS No. 2137992-11-9)
5-[(3,3,5,5-Tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2137992-11-9, is characterized by its intricate molecular structure, which includes a pyridine-2-carbaldehyde moiety linked to a bulky (3,3,5,5-Tetramethylcyclohexylidene) group. Such structural features make it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The pyridine-2-carbaldehyde component of this compound is particularly noteworthy due to its reactivity and functionalization potential. Pyridine derivatives are widely recognized for their role in medicinal chemistry, often serving as key structural motifs in drugs targeting neurological disorders, infectious diseases, and cancer. The aldehyde functionality further enhances its utility as a synthetic precursor, enabling the formation of Schiff bases and other heterocyclic compounds through condensation reactions.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced biological activity. The unique combination of the pyridine-2-carbaldehyde and the sterically hindered (3,3,5,5-Tetramethylcyclohexylidene) group in 5-[(3,3,5,5-Tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde makes it an attractive candidate for exploring new pharmacophores. This compound has been explored in several synthetic pathways that aim to create more complex and biologically relevant molecules.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors for enzymes involved in critical biological pathways. For instance, studies have shown that derivatives of pyridine aldehydes can interact with metalloenzymes and proteases in a highly specific manner. The bulky tert-butyl groups in the (3,3,5,5-Tetramethylcyclohexylidene) moiety provide steric hindrance that can fine-tune binding interactions with target proteins. This specificity is crucial for designing drugs that minimize off-target effects and improve therapeutic efficacy.
The synthesis of 5-[(3,3,5,5-Tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde involves multi-step organic transformations that highlight the compound's synthetic complexity. Key steps typically include formylation reactions to introduce the aldehyde group at the 2-position of the pyridine ring, followed by functionalization of the tetramethylcyclohexylidene moiety. These synthetic strategies often employ palladium-catalyzed cross-coupling reactions or directed ortho-metalation (DoM) processes to achieve regioselective modifications.
The latest advancements in computational chemistry have also played a pivotal role in optimizing synthetic routes for this compound. Molecular modeling techniques allow researchers to predict reaction outcomes and fine-tune reaction conditions before conducting experimental trials. This approach not only accelerates the discovery process but also reduces the environmental impact associated with trial-and-error experimentation.
In addition to its synthetic significance, 5-[(3,3,5,5-Tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde has been investigated for its potential applications in material science. The rigid structure provided by the tetramethylcyclohexylidene group can enhance thermal stability and mechanical strength in polymers and coatings. Researchers are exploring ways to incorporate this compound into advanced materials that require high performance under extreme conditions.
The pharmaceutical industry has been particularly interested in leveraging the unique properties of this compound for drug development. By modifying its structure or derivatizing it with other functional groups, scientists aim to create novel therapeutic agents with improved pharmacokinetic profiles. For example, incorporating polar or hydrophobic substituents can modulate solubility and bioavailability while maintaining high binding affinity for target enzymes or receptors.
The growing interest in green chemistry has also influenced research on 5-[(3,3,5,5-Tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde. Researchers are actively seeking sustainable synthetic methods that minimize waste and reduce reliance on hazardous reagents. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional organic synthesis techniques. These efforts align with broader industry initiatives to develop environmentally responsible chemical processes.
The future prospects for this compound remain promising as new methodologies emerge and interdisciplinary collaborations continue to foster innovation. By integrating expertise from organic chemistry, medicinal chemistry, computational biology, and materials science, researchers can unlock new possibilities for applications ranging from drug discovery to advanced materials development. The intricate interplay between structure and function inherent in compounds like 5-[(3,3,5,5-Tetramethylcyclohexylidene)methyl]pyridine-2-carbaldehyde underscores their importance as building blocks for next-generation chemical innovations.
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